

## The Impact of CH6953755 on the Tumor Microenvironment: A Technical Overview

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#### **Abstract**

CH6953755 is a potent, orally active, and selective small molecule inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2][3] Emerging research has identified YES1 as a targetable oncogene in various cancers, particularly those harboring YES1 gene amplification.[4] This technical guide provides an in-depth analysis of CH6953755, focusing on its mechanism of action, its impact on the tumor microenvironment (TME), and the experimental validation of its anti-tumor effects. The core of its mechanism involves the disruption of the YES1-YAP-TEAD signaling axis, which leads to decreased tumor cell proliferation.[4] Furthermore, evidence suggests that YES1 signaling contributes to an immunosuppressive TME by promoting the infiltration of regulatory T cells (Tregs), indicating that CH6953755 may also exert immunomodulatory effects.[5] This document synthesizes key preclinical data, details relevant experimental protocols, and visualizes the critical signaling pathways to provide a comprehensive resource for professionals in oncology and drug development.

### Introduction to CH6953755 and its Target, YES1

YES1, a member of the SRC family of kinases, is involved in critical cellular processes, including proliferation, survival, and invasion.[5][6] In several cancer types, such as esophageal, lung, and breast cancer, amplification and overexpression of the YES1 gene have



been identified as oncogenic drivers.[4][6] High YES1 expression is often associated with poor prognosis and resistance to certain targeted therapies.[5][7]

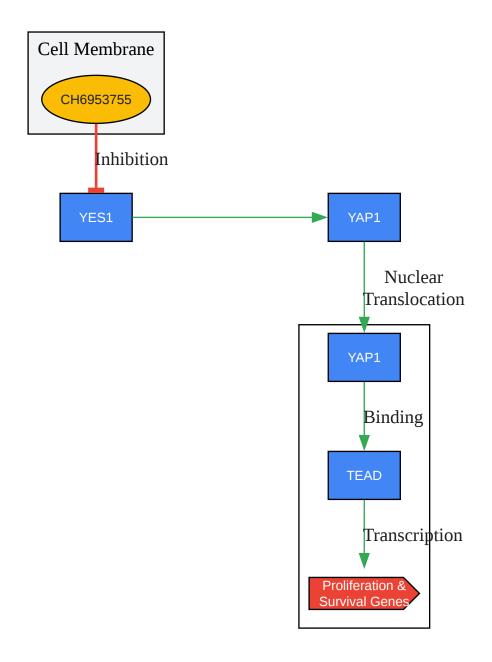
**CH6953755** was developed as a highly selective inhibitor of YES1 kinase activity.[4] It represents a targeted therapeutic strategy for patient populations with tumors characterized by YES1 amplification. Preclinical studies have demonstrated its ability to induce anti-tumor activity both in vitro and in vivo in YES1-amplified cancer models.[1][8]

# Mechanism of Action: The YES1-YAP-TEAD Signaling Axis

The primary mechanism through which **CH6953755** exerts its anti-tumor effect is by inhibiting the kinase activity of YES1. This action directly impacts downstream signaling pathways critical for cancer cell proliferation and survival.

- Inhibition of YES1 Autophosphorylation: **CH6953755** prevents the autophosphorylation of YES1 at tyrosine residue 426 (Tyr426).[1][8] This phosphorylation event is crucial for the upregulation of YES1's enzymatic activity.
- Regulation of YAP1 Activity: A key downstream effector of YES1 is the Yes-associated protein 1 (YAP1), a transcriptional co-activator and a central component of the Hippo signaling pathway.[4][7] YES1 kinase activity regulates YAP1 by controlling its translocation into the nucleus and its serine phosphorylation.[1][4]
- Suppression of TEAD-Mediated Transcription: Once in the nucleus, YAP1 binds to TEAD
   (TEA Domain) family transcription factors, forming a complex that drives the expression of
   genes promoting cell proliferation and inhibiting apoptosis.[2][9] By inhibiting YES1,
   CH6953755 prevents the nuclear translocation of YAP1, thereby suppressing TEADmediated transcriptional activity.[1][2]





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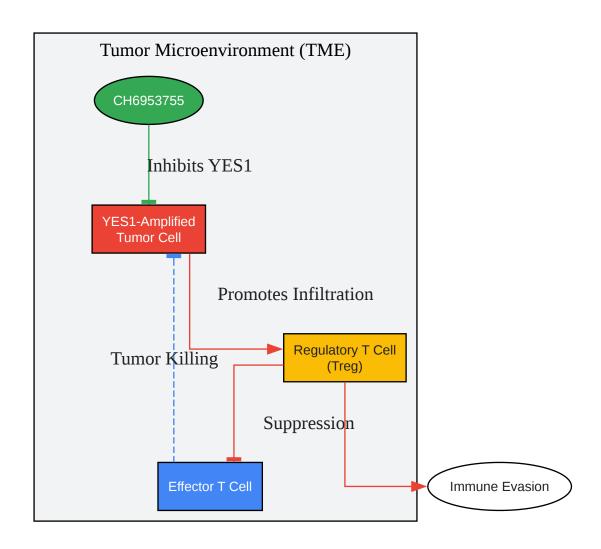
Caption: Mechanism of Action of CH6953755.

## **Impact on the Tumor Microenvironment**

The tumor microenvironment (TME) is a complex ecosystem that plays a critical role in tumor progression and immune evasion.[10][11] Recent studies indicate that YES1 signaling contributes to creating an immunosuppressive TME.



High YES1 expression has been correlated with an increased number of tumor-infiltrating regulatory T cells (Tregs).[5] Tregs are a subset of T cells that suppress the anti-tumor immune response, thereby allowing cancer cells to evade immune destruction.[10][12] By inhibiting YES1, **CH6953755** has the potential to modulate the TME, possibly by reducing Treg infiltration or function. This could, in turn, enhance anti-tumor immunity, suggesting a dual mechanism of action for the compound: direct inhibition of tumor cell growth and indirect promotion of an anti-tumor immune response.



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Caption: Hypothesized Impact of CH6953755 on the TME.

## **Quantitative Preclinical Data**



The efficacy of **CH6953755** has been quantified in a series of preclinical assays. The data below is summarized from published studies.

Table 1: In Vitro Activity of CH6953755

Parameter	Value / Concentration Range	Cell Lines	Effect	Citation
IC50 (YES1 Kinase)	1.8 nM	-	Potent inhibition of YES1 enzymatic activity	[1][2][3]
Cell Growth	0.001 - 1 μM (4- day incubation)	YES1-amplified cancer cell lines	Inhibition of cell proliferation	[2]
p-YES1 (Tyr426) Inhibition	0.001 - 1 μM (2- hour incubation)	KYSE70 (YES1- amplified)	Prevention of YES1 autophosphorylat ion	[1][2]
TEAD Reporter Activity	0.1 - 3 μΜ	KYSE70, RERF- LC-AI	Suppression of YAP1/TEAD transcriptional activity	[2]

Table 2: In Vivo Activity of CH6953755

Parameter	Dosage	Animal Model	Effect	Citation
Anti-tumor Efficacy	60 mg/kg/day (oral, 10 days)	Xenograft (YES1-amplified tumors)	Selective anti- tumor activity	[1][2]
Target Engagement	7.5 - 60 mg/kg (oral)	Xenograft (YES1-amplified tumors)	Dose-dependent suppression of p- YES1 (Tyr426) in tumors	[2]



#### **Experimental Protocols**

The following sections describe representative protocols for the key experiments used to characterize the activity of **CH6953755**.

Disclaimer: These are generalized protocols based on standard laboratory methods. For exact experimental details, refer to the primary literature, specifically Hamanaka N, et al. Cancer Res. 2019.[1]

## **Cell Proliferation Assay (CellTiter-Glo®)**

This assay determines cell viability by quantifying ATP, which indicates the presence of metabolically active cells.[2][13]

Workflow:

Caption: Workflow for CellTiter-Glo® Viability Assay.

#### Methodology:

- Cell Plating: Seed cancer cells (e.g., KYSE70) in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of CH6953755 or vehicle control (DMSO).
- Incubation: Incubate plates for a specified period (e.g., 96 hours) under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).
- Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[14]
- Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
   [14]
- Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.



#### **Western Blot for Phospho-YES1**

This technique is used to detect the phosphorylation status of YES1 in response to **CH6953755** treatment.

#### Methodology:

- Cell Treatment & Lysis: Culture cells to ~80% confluency, then treat with CH6953755 for the
  desired time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer
  supplemented with protease and phosphatase inhibitors.[6]
- Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Denature 20-30 μg of protein per sample in Laemmli buffer and separate by size using SDS-polyacrylamide gel electrophoresis. Transfer proteins to a PVDF membrane.[6]
- Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[15]
- Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-YES1 (e.g., p-Tyr426 or the human equivalent p-Tyr537).[16]
   Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.[15] The membrane should be stripped and reprobed for total YES1 and a loading control (e.g., GAPDH) for normalization.

#### In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of **CH6953755** in a living organism.

Methodology:



- Cell Implantation: Subcutaneously inject a suspension of YES1-amplified cancer cells (e.g., 3 x 10<sup>6</sup> cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[1]
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).[17]
- Randomization and Treatment: Randomize mice into treatment and control groups.
   Administer CH6953755 orally at the desired dose (e.g., 60 mg/kg/day) or vehicle control for the specified duration.[2]
- Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.[17]
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised at specific time
  points post-dosing to analyze target engagement (e.g., levels of p-YES1) via Western blot or
  immunohistochemistry.

#### Conclusion

**CH6953755** is a promising, selective YES1 kinase inhibitor with a clear mechanism of action and demonstrated preclinical efficacy in YES1-amplified cancers. Its ability to disrupt the oncogenic YES1-YAP-TEAD signaling pathway provides a direct anti-proliferative effect on tumor cells. Furthermore, its potential to modulate the tumor microenvironment by impacting Treg infiltration suggests a multi-faceted anti-tumor activity. The data and protocols presented herein provide a foundational guide for further research and development of **CH6953755** and other YES1-targeted therapies. Continued investigation into its immunomodulatory effects and its efficacy in combination with immunotherapies is warranted.

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